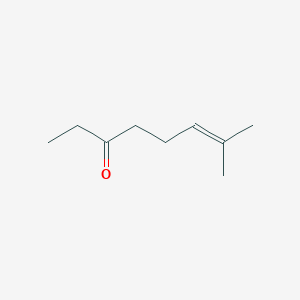

7-甲基-6-辛烯-3-酮

描述

7-Methyl-6-octen-3-one is a chemical compound with the formula C9H16O . It is a clear, colorless liquid with a strong fruity odor resembling that of strawberry . It is commonly used as a flavor and fragrance ingredient in the food and perfume industry .

Molecular Structure Analysis

The molecular formula of 7-Methyl-6-octen-3-one is C9H16O . The molecular weight is approximately 154.249 Da . For a more detailed view of the structure, you may refer to resources like ChemSpider or NIST Chemistry WebBook .Physical And Chemical Properties Analysis

7-Methyl-6-octen-3-one has a boiling point of 68.0-68.5 °C (at a pressure of 2 Torr) and a density of 0.8776 g/cm3 .科学研究应用

立體化學合成

- 7-甲基-6-辛烯-3-酮已被探索用於立體化學合成中。例如,Krief、Kenda 和 Remade (1995) 證明了其在使用乙烯基硫醚的分子內碳鋰化作用中,立體選擇性合成 1,2-二烷基-1-苯基-環戊烷中的作用 (Krief、Kenda 和 Remade,1995)。

核磁共振立體化學研究

- Tähtinen 等人 (2002) 對某些化合物進行了全面的核磁共振立體化學研究,包括 7a-甲基八(六)氫環戊[d][1,3]噁嗪,這與 7-甲基-6-辛烯-3-酮的結構域有關 (Tähtinen 等人,2002)。

銠(I) 配合物催化

- Funakoshi、Togo、Koga 和 Sakai (1989) 研究了 6-辛烯-1-醛(包括 7-甲基-6-辛烯-1-醛)與銠(I) 配合物的環化。這項研究強調了 7-甲基-6-辛烯-3-酮在催化過程中的潛力 (Funakoshi 等人,1989)。

光化學性質

- Yang、Lu、Rao、Tsai 和 Liao (2003) 探索了各種化合物的な光化學,包括與 7-甲基-6-辛烯-3-酮結構類相關的化合物。這項研究提供了對該化合物光化學應用的一些見解 (Yang 等人,2003)。

植物的防禦反應

- Kishimoto、Matsui、Ozawa 和 Takabayashi (2007) 發現一種相似的化合物 1-辛烯-3-醇會誘導擬南芥的防禦反應,這表明 7-甲基-6-辛烯-3-酮具有潛在的生物學應用 (Kishimoto 等人,2007)。

互變異構體穩定化

- Sigalov、Afonin、Sterkhova 和 Shainyan (2019) 進行了一項關於由分子內和分子間氫鍵穩定的互變異構體的研究,這與對 7-甲基-6-辛烯-3-酮等化合物的結構理解有關 (Sigalov 等人,2019)。

甲基取代基影響

- Kirsch、Priebe 和 Hopf (1984) 研究了甲基取代基對某些化學重排的影響,提供了與 7-甲基-6-辛烯-3-酮化學行為相關的見解 (Kirsch、Priebe 和 Hopf,1984)。

具有雙環[4.2.0]辛烯的多酮

- Li、Chen、He、Guan、Cheng、Hao、Wei、Zheng、Liu、Li、Zhou、Zhu 和 Zhang (2019) 從 Emericella nidulans 中分離出多酮,展示了與 7-甲基-6-辛烯-3-酮在結構上相關的雙環[4.2.0]辛烯官能團 (Li 等人,2019)。

由雙環[2.2.2]辛-7-烯製成的聚酰亞胺

- Itamura、Yamada、Tamura、Matsumoto 和 Kurosaki (1993) 使用與 7-甲基-6-辛烯-3-酮在結構上相似的化合物合成了聚酰亞胺,表明了其在材料科學應用中的潛力 (Itamura 等人,1993)。

安全和危害

属性

IUPAC Name |

7-methyloct-6-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h6H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFCEAOQAPBGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543568 | |

| Record name | 7-Methyloct-6-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

762-47-0 | |

| Record name | 7-Methyloct-6-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

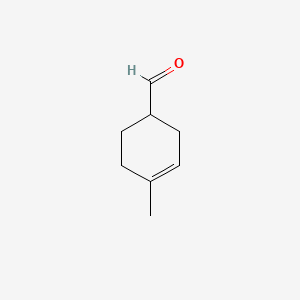

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

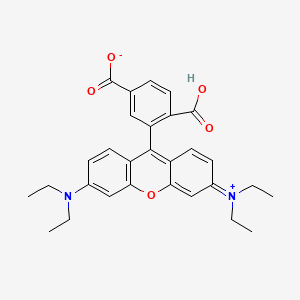

![Quino[2,3-b]acridine-7,14-dione, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-5,12-dihydro-](/img/structure/B3056965.png)